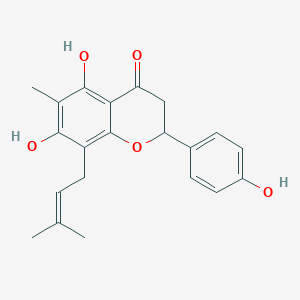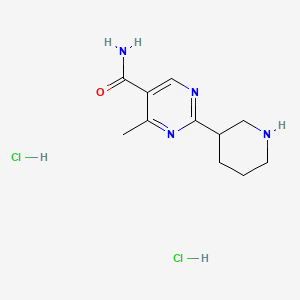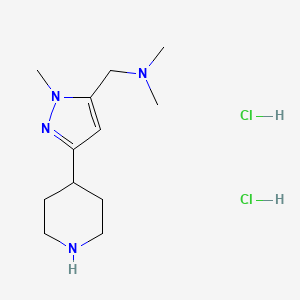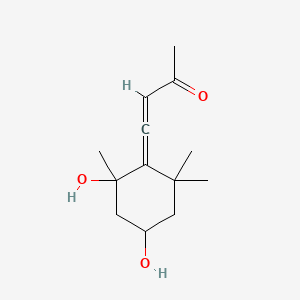![molecular formula C53H88O22 B12310031 2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)
2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities due to their intricate structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to minimize costs and maximize efficiency. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
Compounds like this can undergo a variety of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of bonds by the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used. For example, oxidation of hydroxyl groups typically results in the formation of carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds can be used as building blocks for the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds may exhibit biological activity, such as enzyme inhibition or receptor binding, making them useful in drug discovery and development.
Medicine
In medicine, complex organic molecules can be used as therapeutic agents for the treatment of various diseases. Their unique structures often allow them to interact with specific biological targets with high specificity.
Industry
In industry, these compounds can be used in the production of specialty chemicals, materials, and other products that require precise chemical properties.
Mecanismo De Acción
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of the target, leading to a biological effect. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups and intricate structures. Examples include natural products like steroids, alkaloids, and terpenes.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique chemical and biological properties. This can make it particularly valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C53H88O22 |
|---|---|
Peso molecular |
1077.3 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3 |
Clave InChI |
LTTSWSWZQNISIB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)






